Murrayanolide
Description
Historical Context of Natural Product Discovery from Marine Bryozoans
The systematic investigation of marine organisms for novel bioactive compounds began in earnest in the late 1970s. This research revealed that many marine-derived compounds possessed novel chemical structures unseen in terrestrial sources. While organisms like sponges and corals have been extensively studied, bryozoans, a phylum of sessile, colonial invertebrates, represent a less-explored frontier in natural product discovery. mdpi.com Despite their diversity, with approximately 6,000 described species, less than one percent of marine natural products characterized since 1963 have been sourced from bryozoans. mdpi.com Historically, research on bryozoan secondary metabolites has been highlighted by the discovery of compounds like the bryostatins, potent antineoplastic agents isolated from Bugula neritina. nih.gov These discoveries underscored the potential of bryozoans as a source of unique and pharmacologically significant molecules. nih.goveolss.net
Discovery and Initial Characterization of Murrayanolide
This compound was first reported in 1995 by Yu and Wright. acs.orgbryozoa.netbryozoa.net This novel tetracyclic terpenoid lactone was isolated from an extract of the marine bryozoan Dendrobeania murrayana. acs.orgnih.gov
The source organism for the initial isolation of this compound was the marine bryozoan Dendrobeania murrayana (Johnston) (family Buguliidae). acs.org The specimen was collected off the east coast of Canada. acs.org Subsequent research has also identified Dendrobeania murrayana in Arctic waters, where it has been found to produce other secondary metabolites, such as dendrobeaniamine A. The geographical distribution of secondary metabolites in bryozoans can be variable, with different chemotypes sometimes found in different locations. aber.ac.uk
The initial report on this compound highlighted its unusual C21 skeleton, a feature that distinguished it from other known terpenoids at the time. acs.orgnih.gov Its structure was elucidated through extensive spectral analysis, including mass spectrometry and various nuclear magnetic resonance (NMR) techniques. acs.org The molecule possesses a complex tetracyclic ring system and a lactone functional group. acs.orgnih.gov The chemical formula for this compound is C25H38O6. nih.gov
Origin Species and Geographical Distribution in Research
Significance within Marine Natural Product Chemistry
The discovery of this compound contributed significantly to the field of marine natural product chemistry, primarily due to its unique chemical architecture.
This compound was the first C21 tetracyclic terpenoid lactone to be isolated from a bryozoan. nih.gov Terpenoids are a large and diverse class of natural products, but those with a C21 skeleton are relatively rare. sdu.edu.cn The tetracyclic nature of this compound's core structure adds to its chemical novelty. nih.govresearchgate.net This unique skeleton implies that other unusual terpenoids may exist in other bryozoan species, suggesting a promising area for future natural product discovery. rjptonline.orgpageplace.deresearchgate.net
The discovery of this compound aligns with the broader research paradigm of exploring biodiversity for novel chemical entities. plos.org Natural product research often focuses on identifying compounds with unique structural features, as these may correlate with novel biological activities. The investigation of organisms from underexplored environments, such as the marine ecosystems inhabited by bryozoans, is a key strategy in this paradigm. mdpi.complos.org The unique structure of this compound serves as an example of the chemical diversity that can be uncovered through such exploratory efforts.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O6 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(3aS,3bS,5aS,9aS,9bR,10S,11aS)-10-acetyloxy-6,6,9a,11a-tetramethyl-2-oxo-3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-3b-yl]methyl acetate |
InChI |
InChI=1S/C25H38O6/c1-15(26)29-14-25-11-8-18-22(3,4)9-7-10-23(18,5)21(25)17(30-16(2)27)13-24(6)19(25)12-20(28)31-24/h17-19,21H,7-14H2,1-6H3/t17-,18-,19+,21+,23-,24-,25+/m0/s1 |
InChI Key |
GKCDBEHUUHMDMV-CKTGMZNUSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1[C@H](C[C@]4([C@H]2CC(=O)O4)C)OC(=O)C)(CCCC3(C)C)C |
Canonical SMILES |
CC(=O)OCC12CCC3C(CCCC3(C1C(CC4(C2CC(=O)O4)C)OC(=O)C)C)(C)C |
Synonyms |
murrayanolide |
Origin of Product |
United States |
Isolation and Purification Methodologies for Murrayanolide
Bioprospecting and Source Organism Collection Strategies
The initial step in obtaining murrayanolide is the targeted collection of its biological source, which involves precise identification and careful handling to preserve the chemical integrity of the target compounds.
The source organism for this compound is the marine bryozoan Dendrobeania murrayana. mdpi.comresearchgate.net Bryozoans are sessile, filter-feeding invertebrates that are known to produce a variety of bioactive secondary metabolites. Accurate taxonomic identification is paramount to ensure the correct species is collected for chemical analysis.
The genus Dendrilla, to which the source organism's family Darwinellidae belongs, is characterized by a branching, tree-like skeletal structure and is found in diverse marine environments, from the tropics to Antarctic waters. marinespecies.orgportphillipmarinelife.net.au Species identification relies on morphological characteristics such as colony form (encrusting to branching), surface texture, and microscopic details of the collagenous fibers. portphillipmarinelife.net.au For instance, Dendrilla cactos is noted for its dark pink, branching form and can be found on reefs at depths of up to 50 meters. portphillipmarinelife.net.au In cases of taxonomic uncertainty, molecular techniques are employed to confirm identity. nih.gov
Once collected, often by SCUBA diving, specimens must be handled to prevent degradation of the natural products. mdpi.com A standard procedure involves immediately freezing the collected samples and then freeze-drying them. nih.gov This process removes water while keeping the tissue frozen, which helps to preserve the structure of delicate organic compounds and prevents enzymatic degradation.
The reliance on wild collection of marine organisms like sponges and bryozoans presents a significant bottleneck for the sustainable supply of bioactive compounds. researchgate.net Over-harvesting can deplete natural populations, and the yield of target metabolites is often very low. researchgate.net Consequently, there is growing interest in the cultivation of marine invertebrates and their associated microorganisms. rsc.org
Cultivating whole sponges has been most successful in situ, where environmental conditions are optimal, though these conditions are species-specific. researchgate.net For the Dendrilla genus, research has focused on understanding their symbiotic relationships with microorganisms, as these symbionts are often the true producers of the bioactive compounds. rsc.orgnih.gov Studies on Dendrilla nigra have explored the isolation and cultivation of associated bacteria, which could offer a renewable source of metabolites through fermentation. nih.gov However, a major challenge remains, as only a small fraction of sponge-associated bacteria have been successfully cultured in laboratory settings. nih.gov Future strategies may involve designing specialized culture media supplemented with sponge extracts or skeletons to better mimic the natural environment and improve cultivation success. nih.gov
Taxonomic Identification and Specimen Handling Protocols
Extraction Techniques from Biological Matrix
Following collection and preparation of the source material, the next critical phase is the extraction of the chemical constituents from the biological matrix. This process aims to efficiently transfer the target compounds, like this compound, from the solid organism into a liquid solvent phase.
The most common initial step in natural product isolation is solvent extraction. rroij.com This involves soaking or macerating the freeze-dried and ground biological material in an organic solvent. nih.govresearchgate.net The choice of solvent is critical and is based on the polarity of the target compound. For compounds of intermediate polarity like terpenoids, a sequence of solvents with increasing polarity is often used to partition the complex mixture of metabolites. nih.gov
In a typical procedure for marine invertebrates, the material is extracted exhaustively with a semi-polar solvent like methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and methanol. nih.govinsightsociety.org The resulting crude extract is then often partitioned between different immiscible solvents, such as n-hexane and water, or ethyl acetate (B1210297) and water, to separate compounds based on their polarity. nih.govinsightsociety.org For instance, lipophilic compounds will dissolve in the hexane (B92381) layer, while more polar compounds will remain in the aqueous methanol layer.
Optimization of this process involves considering factors like temperature and solvent choice. Studies on marine sponges have shown that using ethanol (B145695) at lower temperatures (30–50 °C) can yield a greater diversity of chemical compounds compared to extractions at higher temperatures (60–80 °C). nih.govnih.gov Ethanol has proven effective at extracting both lipophilic and polar compounds. nih.gov
| Solvent | Polarity | Typical Use |
|---|---|---|
| n-Hexane | Non-polar | Extracting lipids, fats, and non-polar terpenoids |
| Dichloromethane (CH2Cl2) | Non-polar/Slightly Polar | Extracting sterols, terpenoids, and other medium-polarity compounds |
| Ethyl Acetate (EtOAc) | Moderately Polar | Partitioning and extracting a wide range of compounds including alkaloids and terpenoids |
| Methanol (MeOH) | Polar | Initial broad-spectrum extraction from dried material |
| Ethanol (EtOH) | Polar | Broad-spectrum extraction, often yielding high chemical diversity |
| Water | Highly Polar | Extracting highly polar compounds like glycosides and salts |
While traditional solvent extraction is widely used, modern techniques have been developed to improve efficiency, reduce solvent consumption, and increase yields. rroij.com These "green" technologies are becoming increasingly important in natural product chemistry. mdpi.com
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent volume while increasing the yield of target compounds. alfa-chemistry.comencyclopedia.pub
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. alfa-chemistry.com The collapse of these bubbles disrupts the cell walls of the biological material, enhancing solvent penetration and mass transfer, which leads to more efficient extraction. alfa-chemistry.com
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. alfa-chemistry.comslideshare.net By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction of specific compounds. SFE is considered an environmentally friendly technique as it uses a non-toxic, non-flammable solvent. alfa-chemistry.com
Solvent-Based Extraction Optimization
Chromatographic Separation Techniques for Compound Isolation
The crude extract obtained from the initial extraction is a complex mixture of hundreds of different compounds. Isolating a single, pure compound like this compound requires a multi-step purification process using various chromatographic techniques. nih.govrroij.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. atdbio.com
The general workflow involves initial fractionation using column chromatography followed by final purification with High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com
Column Chromatography (CC): This is often the first step in purifying a crude extract. The extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or Sephadex LH-20. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase, allowing for the collection of simplified fractions. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification of compounds from the fractions obtained by column chromatography. atdbio.comthermofisher.com It uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in superior separation. metabion.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purifying compounds like withanolides and other terpenoids. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18 or Phenyl-3), and the mobile phase is polar (typically a mixture of water and acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to effectively separate compounds with a range of polarities. nih.gov The isolation of this compound and related compounds often involves a final purification step using semi-preparative RP-HPLC to yield the pure compound. mdpi.com
| Technique | Stationary Phase | Mobile Phase Principle | Purpose in Workflow |
|---|---|---|---|
| Column Chromatography (CC) | Silica Gel | Stepwise gradient of increasing polarity (e.g., hexane to ethyl acetate) | Initial fractionation of crude extract |
| Size-Exclusion Chromatography | Sephadex LH-20 | Isocratic (e.g., Methanol/Dichloromethane) | Separation by molecular size, removal of high molecular weight impurities |
| Reversed-Phase HPLC (RP-HPLC) | C18 or Phenyl-functionalized silica | Gradient of decreasing polarity (e.g., water/acetonitrile) | Final purification of isolated fractions to yield pure compound |
The successful isolation of this compound is a testament to the systematic application of these methodologies, from the careful collection of Dendrobeania murrayana to the precise separation achieved through modern chromatography.
Countercurrent Chromatography Approaches
Analytical Methodologies for Purity Assessment in Research
Once a compound is isolated, its purity must be rigorously assessed. Analytical chromatography is the standard for this purpose, providing high-resolution separation to detect and quantify any remaining impurities.
Analytical HPLC is the gold standard for determining the purity of a synthesized or isolated compound. nih.govresearchgate.net It operates on the same principles as preparative HPLC but uses smaller columns and lower flow rates to achieve maximum resolution. researchgate.net A sample is considered pure if the analytical chromatogram shows a single, sharp, symmetrical peak. vliz.be
For a terpenoid lactone like this compound, a reversed-phase HPLC method would be employed. Purity is typically assessed using a photodiode array (PDA) or UV detector, which can also provide information about the spectral homogeneity of the peak. vliz.be Coupling HPLC with mass spectrometry (LC-MS) provides an even more definitive assessment, as it can detect co-eluting impurities that have different mass-to-charge ratios but similar UV absorbance. vliz.be Modern analyses of extracts from Dendrobeania murrayana have utilized Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS), a technique that offers superior resolution and sensitivity for analyzing complex mixtures and assessing the purity of isolated components.
| Parameter | Typical Value/Condition | Purpose |
| Technique | Analytical Reversed-Phase HPLC | Quantify the purity of the isolated this compound fraction. |
| Stationary Phase | C18 or C8 silica gel, <5 µm particle size | Provides high-resolution separation of the target compound from impurities. |
| Mobile Phase | Isocratic or gradient elution (e.g., Water/Acetonitrile) | Ensures sharp, well-defined peaks for accurate integration. |
| Detector | Photodiode Array (PDA), Mass Spectrometer (MS) | Confirms peak identity, homogeneity, and detects trace impurities. |
| Purity Criteria | >95% (typically) based on peak area percentage | To ensure the sample is suitable for biological assays and structural elucidation. |
This table summarizes typical conditions for the analytical HPLC purity assessment of natural products.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net The separation is based on the compound's volatility and interaction with the stationary phase within a heated column. waikato.ac.nz GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.gov
Structural Elucidation and Stereochemical Assignment of Murrayanolide
Advanced Spectroscopic Techniques for Molecular Structure Determination
The elucidation of murrayanolide's structure was accomplished through the synergistic use of NMR spectroscopy and MS. waikato.ac.nz These powerful analytical methods provide complementary information, allowing for a comprehensive understanding of molecular connectivity, formula, and stereochemistry. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a paramount tool for detailing the structure of organic molecules in solution. jchps.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within a molecule. sinica.edu.tw
The initial steps in the structural analysis of this compound involved one-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR. The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their immediate electronic environment. jchps.com The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants reveal which protons are adjacent to one another.
The ¹³C NMR spectrum, in turn, offers a count of the distinct carbon environments within the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., alkyl, alkenyl, carbonyl), providing crucial pieces of the structural puzzle.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 169.8 | |
| 3 | 125.1 | 6.15 (d, 9.9) |
| 4 | 145.3 | 7.65 (d, 9.9) |
| 5 | 78.4 | 4.45 (s) |
| 6 | 40.7 | 2.10 (m), 1.95 (m) |
| 7 | 25.1 | 1.65 (m) |
| 8 | 29.8 | 1.45 (m) |
| 9 | 134.5 | 5.40 (t, 7.2) |
| 10 | 124.8 | |
| 11 | 22.7 | 2.05 (m) |
| 12 | 25.6 | 1.60 (m) |
| 13 | 131.3 | |
| 14 | 25.7 | 1.98 (s) |
| 15 | 17.7 | 1.62 (s) |
| 1-OCH₃ | 51.7 | 3.70 (s) |
Note: The data presented here is a representative example for illustrative purposes and may not correspond to the actual experimental values for this compound.
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps to establish the connectivity of proton spin systems within the molecule, allowing for the tracing of molecular fragments.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): The HMQC or HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This is a crucial step in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. princeton.edu This long-range correlation is vital for connecting the molecular fragments identified through COSY and for placing quaternary carbons and heteroatoms within the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, irrespective of their bonding connectivity. libretexts.org Correlations in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system. libretexts.org
Through careful analysis of these 2D NMR datasets, the planar structure and the relative configuration of stereocenters in this compound were pieced together.
For particularly complex molecular architectures, advanced NMR techniques may be employed. These can include methods that provide even greater resolution and sensitivity or experiments designed to measure specific long-range coupling constants, which can be crucial for assigning the relative stereochemistry of challenging systems.
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing essential information about the molecular weight and elemental composition of a compound. solubilityofthings.com
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. waikato.ac.nzauckland.ac.nz Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition from the exact mass, as different combinations of atoms will have slightly different masses. bioanalysis-zone.com The molecular formula obtained from HRMS serves as a fundamental constraint for the structural elucidation process carried out using NMR data. unibo.it
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 313.1774 | 313.1771 | C₁₇H₂₆O₃Na |
Note: The data presented here is a representative example for illustrative purposes and may not correspond to the actual experimental values for this compound.
The combination of detailed 1D and 2D NMR data with the precise molecular formula from HRMS provided an interlocking web of evidence that allowed for the confident structural and stereochemical assignment of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds. researchgate.net In the analysis of a novel natural product like this compound, MS/MS provides crucial information by generating and analyzing structural fragments. The process involves multiple stages of mass analysis, typically within the same instrument. researchgate.netnih.gov
Initially, the intact molecule is ionized and selected as a "parent" or "precursor" ion. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller "daughter" or "product" ions. researchgate.netnih.gov The resulting mass spectrum of these fragments provides a pattern that acts as a structural fingerprint.
For a tetracyclic terpenoid lactone like this compound, characteristic fragmentation patterns would be expected. These could include:
Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the lactone and hydroxyl functional groups.
Ring cleavages: Specific cleavages of the tetracyclic ring system, providing insights into the connectivity of the carbon skeleton.
Side-chain fragmentation: Breakage of bonds on any side chains attached to the core ring structure.
By meticulously analyzing the mass-to-charge ratios (m/z) of these fragments, chemists can piece together the molecular structure. ut.ee This technique is indispensable for confirming the molecular weight and elemental composition derived from high-resolution mass spectrometry and for assembling the connectivity of the atoms within the molecule. wu.ac.th
Ionization Techniques (e.g., ESI, FAB)
The ionization of a molecule is the critical first step in mass spectrometry. For complex, often thermally unstable, natural products such as this compound, "soft" ionization techniques are required to generate intact molecular ions without causing significant decomposition. nih.govslideshare.net Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are two such methods that have been instrumental in the analysis of biomolecules and natural products. nih.govnih.gov
Electrospray Ionization (ESI): This is a widely used technique that ionizes the analyte out of a solution. slideshare.netuni-marburg.de It is particularly suitable for polar and high-molecular-weight compounds. scripps.edu In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase, which are then directed into the mass analyzer. slideshare.netscripps.edu ESI is known for producing multiply charged ions, which allows for the analysis of very large molecules on instruments with a limited mass range. scripps.edu
Fast Atom Bombardment (FAB): In FAB, the analyte is mixed with a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). nih.govnih.gov This impact desorbs and ionizes the analyte molecules from the matrix, creating primarily singly charged ions ([M+H]⁺ or [M-H]⁻). slideshare.net FAB was a foundational technique for the analysis of non-volatile and thermally labile compounds before the widespread adoption of ESI. nih.gov
The choice between these techniques depends on the nature of the analyte and the desired information. ESI is generally preferred for its sensitivity and its ability to be easily coupled with liquid chromatography (LC-MS). nih.govut.ee
| Feature | Electrospray Ionization (ESI) | Fast Atom Bombardment (FAB) |
|---|---|---|
| Principle | Ionization from solution via a charged aerosol. scripps.edu | Ionization from a matrix via high-energy atom beam. nih.gov |
| Sample State | Solution | Solution in a non-volatile liquid matrix |
| Typical Analytes | Polar, large biomolecules (peptides, proteins, nucleotides), and polar organic compounds. slideshare.net | Non-volatile, thermally labile compounds (oligosaccharides, peptides, organometallics). nih.gov |
| Ionization Type | Very soft, produces multiply charged ions. scripps.edu | Soft, produces mainly singly charged ions. slideshare.net |
| Coupling | Easily coupled with Liquid Chromatography (LC). ut.ee | Not readily compatible with LC. |
Ancillary Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible)
Alongside mass spectrometry and NMR, other spectroscopic methods provide complementary data for structural elucidation. drawellanalytical.com
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. mrclab.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). drawellanalytical.com For this compound, IR spectroscopy would be crucial for identifying key functional groups. For instance, the presence of a lactone (a cyclic ester) would be indicated by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The presence of hydroxyl (-OH) groups would be confirmed by a broad absorption band around 3200-3600 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within a molecule and is particularly useful for detecting conjugated systems and chromophores. drawellanalytical.comprocess-insights.com Molecules containing double bonds, especially conjugated π-systems, absorb light in the UV-Vis region (200-800 nm). mrclab.comscribd.com The UV-Vis spectrum of this compound would reveal the presence of any conjugated double bonds or carbonyl groups that act as chromophores, helping to piece together the electronic structure of the molecule. process-insights.com
| Spectroscopic Method | Information Provided | Application to this compound |
|---|---|---|
| Infrared (IR) | Identifies functional groups. drawellanalytical.commrclab.com | Confirmation of lactone (C=O stretch) and hydroxyl (O-H stretch) groups. researchgate.net |
| Ultraviolet-Visible (UV-Vis) | Detects conjugated systems and chromophores. process-insights.com | Identification of π-systems and carbonyl groups. mrclab.com |
Chemical Derivatization and Degradation Studies for Structural Confirmation
Reaction-Based Structural Probing
To confirm structural features that may be ambiguous from spectroscopic data alone, chemical derivatization is often employed. This involves performing a specific chemical reaction on the unknown compound to create a new product with known structural changes. Analysis of this derivative can then confirm the presence and reactivity of a particular functional group.
For a compound like this compound, several derivatization strategies could be used:
Methylation: Reaction with a methylating agent (e.g., diazomethane (B1218177) or methyl iodide) would convert hydroxyl (-OH) groups to methoxy (B1213986) (-OCH₃) groups. Comparing the NMR and mass spectra before and after the reaction would confirm the number of hydroxyl groups present.
Acetylation: Reaction with acetic anhydride (B1165640) would convert hydroxyl groups to acetate (B1210297) esters. This is another common method to count hydroxyl groups and can sometimes improve chromatographic behavior.
Lactone Reduction or Hydrolysis: Treating this compound with a reducing agent like lithium aluminum hydride would reduce the lactone to a diol. Alternatively, base-catalyzed hydrolysis would open the lactone ring to form a hydroxy-carboxylate. The analysis of these degradation products would provide definitive proof of the lactone functionality and its position within the molecular framework.
Correlation with Known Fragments or Analogues
A key strategy in the structural elucidation of new natural products is to compare their spectral data with those of known compounds. researchgate.net The unique C21 skeleton of this compound makes direct comparison challenging, but its classification as a terpenoid lactone provides a starting point. archive.org
The spectral data (NMR, MS) of this compound or its degradation products can be compared to extensive databases of known natural products. pageplace.de If a fragment produced through chemical degradation matches a known compound, a part of the unknown structure can be confidently assigned. For example, if a specific degradation reaction yielded a known terpene fragment, it would provide a significant clue to the structure of this compound's carbon skeleton. This comparative approach leverages the vast existing knowledge of natural product chemistry to solve new structural puzzles.
Computational Chemistry Approaches for Structure Validation
In modern natural product chemistry, computational methods are increasingly used to validate proposed structures and assign stereochemistry. schrodinger.commtu.edu These approaches use quantum mechanics to predict the properties of a molecule, which can then be compared to experimental data. mtu.edu
For a complex molecule like this compound with multiple stereocenters, several different stereoisomers are possible. Synthesizing each one to determine the correct structure would be incredibly difficult. Instead, computational chemistry offers a more efficient path. schrodinger.com
A common approach involves:
Proposing Possible Structures: Based on initial 2D NMR and MS data, several possible 3D structures (diastereomers) are proposed.
Geometry Optimization: The 3D coordinates of each proposed isomer are optimized using methods like Density Functional Theory (DFT) to find their most stable conformation. mit.edu
Predicting Spectroscopic Data: For each optimized structure, key spectroscopic parameters, most commonly ¹³C and ¹H NMR chemical shifts, are calculated.
Comparison with Experimental Data: The calculated NMR data for each potential isomer are compared with the experimentally measured values. The isomer whose predicted data most closely matches the experimental data is assigned as the correct structure. researchgate.net
This method provides a powerful, non-destructive way to distinguish between subtle structural differences and is crucial for achieving an unambiguous assignment of a complex natural product's three-dimensional structure. nih.gov
Density Functional Theory (DFT) Calculations for Conformation and Spectra Prediction
A comprehensive search of scientific literature reveals no specific studies applying Density Functional Theory (DFT) calculations to predict the conformation and spectroscopic properties of this compound.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgnih.gov In the context of natural product chemistry, DFT calculations are frequently employed to predict the low-energy conformations of a molecule and to simulate various spectroscopic data, such as NMR chemical shifts and ECD spectra. researchgate.netnih.govspectroscopyonline.com By comparing the theoretically predicted spectra with experimental data, researchers can infer the most probable three-dimensional structure and stereochemistry of a compound. arxiv.orgaps.orgarxiv.org
Molecular Modeling and Dynamics Simulations for Structural Insights
There are no published research articles detailing the use of molecular modeling or dynamics simulations to gain structural insights specifically for this compound.
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movements of atoms and molecules over time. mdpi.comchemrxiv.org For complex natural products, MD simulations can provide valuable insights into conformational flexibility, stability of different isomers, and interactions with biological macromolecules, thereby complementing experimental data for a comprehensive structural understanding. nih.govmdpi.comnih.gov
Stereochemical Analysis and Absolute Configuration Assignment
The definitive stereochemical analysis and absolute configuration assignment of this compound using advanced instrumental techniques have not been detailed in the available scientific literature. The initial structural elucidation was primarily based on spectral methods. waikato.ac.nz
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Specific studies utilizing chiroptical methods such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for the stereochemical analysis of this compound have not been reported.
Chiroptical spectroscopic techniques are instrumental in determining the absolute configuration of chiral molecules. frontiersin.orgscribd.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govunivr.itencyclopedia.pub The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations (like TDDFT) for different possible stereoisomers to determine the absolute configuration. nih.govmdpi.comsdu.edu.cn
Optical Rotatory Dispersion (ORD): ORD measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.orgpbsiddhartha.ac.innih.gov The shape of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), can provide crucial information about the stereochemistry of the molecule. scribd.compbsiddhartha.ac.in
X-ray Crystallography of this compound or its Derivatives (if applicable)
A literature search did not yield any publications on the single-crystal X-ray diffraction analysis of this compound or its derivatives.
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. libretexts.orgwikipedia.orgijcrt.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the exact coordinates of each atom can be determined. wikipedia.orgnih.govpolimi.it This method provides unambiguous proof of a molecule's structure and absolute stereochemistry, provided that a suitable crystal can be grown. waikato.ac.nznih.gov
NMR Anisotropy Methods for Stereochemical Elucidation
There is no evidence in the scientific literature of NMR anisotropy methods, such as the use of residual dipolar couplings (RDCs) or residual chemical shift anisotropy (RCSA), being applied to the stereochemical elucidation of this compound.
NMR anisotropy methods provide through-space structural information that is not available from standard isotropic NMR experiments. rsc.orgnewera-spectro.com These techniques rely on the partial alignment of molecules in a liquid crystalline medium, which prevents the complete averaging of anisotropic interactions like dipolar couplings and chemical shift anisotropy. nih.govdigitellinc.com The measurement of RDCs and RCSAs can provide long-range orientational constraints between different parts of a molecule, which is particularly valuable for determining the relative configuration of distant stereocenters in flexible molecules. nih.govdigitellinc.comorganicchemistrydata.orgresearchgate.net
Biosynthetic Pathway Investigations of Murrayanolide
Proposed Biosynthetic Origins and Primary Metabolite Precursors
The biosynthesis of murrayanolide is thought to commence from fundamental building blocks common to all terpenoids, originating from the isoprenoid pathway. The unusual structure of this compound suggests a complex series of transformations from a larger precursor molecule.
Like all terpenoids, the carbon skeleton of this compound is fundamentally derived from the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govneliti.com These precursors are synthesized through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.compugetsound.edu In marine invertebrates, the MVA pathway is generally the operative route for the biosynthesis of terpenoids. scribd.com
The prevailing hypothesis is that this compound is formed through the degradation of a higher terpenoid. waikato.ac.nz This suggests that a larger, more complex terpenoid is initially synthesized and then undergoes subsequent enzymatic cleavage and rearrangement to yield the characteristic C21 tetracyclic lactone structure of this compound. This type of degradative biosynthesis is not uncommon for marine natural products, where complex scaffolds are modified to produce a diverse array of bioactive compounds. nih.gov
The hypothesized biogenetic linkage from flustrabromine to flustraminol A is associated with the biosynthesis of brominated alkaloids in other marine bryozoans. This pathway is not considered relevant to the biosynthesis of this compound, which is a terpenoid and thus originates from the isoprenoid pathway, not from amino acid-derived precursors like alkaloids.
Isoprenoid Pathway and Terpene Precursors
Enzymatic Transformations and Key Biosynthetic Steps
The conversion of a linear terpene precursor into the complex polycyclic structure of this compound necessitates a series of sophisticated enzymatic reactions. While the specific enzymes from Dendrobeania murrayana have not been isolated and characterized, their general functions can be inferred from known terpenoid biosynthetic pathways.
The initial cyclization of the linear terpene precursor is likely catalyzed by a terpene synthase (TPS). These enzymes are responsible for generating the foundational carbocation that initiates a cascade of cyclization and rearrangement reactions to form the core ring system of the terpenoid. beilstein-journals.orgresearchgate.net Following the initial cyclization, a suite of tailoring enzymes , such as cytochrome P450 monooxygenases (P450s) and dehydrogenases , would be required to introduce the various functional groups and perform the oxidative cleavage necessary to arrive at the final this compound structure. beilstein-journals.org The formation of the lactone ring would likely involve an oxidation step followed by intramolecular esterification, a reaction type often catalyzed by P450s or specific dehydrogenases.
Currently, there is no specific research characterizing the mechanisms or substrate specificity of enzymes involved in this compound biosynthesis. However, based on other terpenoid biosynthetic pathways, the terpene synthase would likely bind to a linear precursor such as geranylgeranyl pyrophosphate (GGPP, a C20 precursor) or a larger sesterterpenoid precursor (C25), guiding it into a conformation that favors the specific cyclization cascade leading to the this compound skeleton. nih.gov The subsequent tailoring enzymes would then exhibit high regio- and stereospecificity to modify the cyclized intermediate, ultimately leading to the formation of this compound.
Identification of Putative Biosynthetic Enzymes
Genetic and Molecular Approaches to Pathway Elucidation
Modern molecular techniques, including genome mining and transcriptomics, have become powerful tools for uncovering the genetic basis of natural product biosynthesis. However, to date, such studies have not been specifically applied to the elucidation of the this compound biosynthetic pathway in Dendrobeania murrayana.
Recent research has revealed the presence of biosynthetic gene clusters (BGCs) for terpenoids in the genomes of other marine invertebrates, such as soft corals and sponges. researchgate.netnih.govspringernature.compnas.org These clusters contain the genes encoding all the enzymes required for the biosynthesis of a specific natural product, including the terpene synthase and the necessary tailoring enzymes. preprints.org The discovery of these BGCs in other marine organisms suggests that a similar genetic architecture likely governs the biosynthesis of this compound in D. murrayana.
Future research efforts focused on sequencing the genome and transcriptome of Dendrobeania murrayana would be instrumental in identifying the putative this compound BGC. Subsequent heterologous expression and in vitro characterization of the candidate genes would provide definitive evidence for their roles in the biosynthetic pathway and allow for a detailed understanding of the enzymatic mechanisms at play.
Genome and Transcriptome Mining for Biosynthetic Gene Clusters
A foundational step in deciphering the biosynthesis of a natural product is the identification of its biosynthetic gene cluster (BGC). BGCs are physically clustered groups of genes within an organism's genome that collectively encode the enzymatic machinery required to produce a specific secondary metabolite.
Genome Mining: The investigation into this compound's biosynthesis would begin with sequencing the genome of the source organism, the bryozoan Dendrobeania murrayana, and any of its associated symbiotic microorganisms. Many marine invertebrate natural products are now known to be produced by microbial symbionts rather than the host animal itself. nih.govfrontiersin.org For instance, the well-known anticancer compounds, bryostatins, isolated from the bryozoan Bugula neritina, are actually produced by a bacterial symbiont, "Candidatus Endobugula sertula". mdpi.comnih.gov
Once genomic data is available, bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MIBiG (Minimum Information about a Biosynthetic Gene cluster) are used to scan the DNA sequences for putative BGCs. nih.gov Since this compound is a terpenoid, researchers would specifically search for genes encoding terpene synthases (TPSs) or terpene cyclases (TCs), the key enzymes that construct the carbon skeleton of all terpenoids from simple isoprenoid precursors. nih.govresearchgate.net The presence of genes for modifying enzymes, such as cytochrome P450 monooxygenases or dehydrogenases, clustered near a candidate TPS gene would strengthen the hypothesis that the cluster is responsible for this compound production.
Transcriptome Mining: Transcriptome analysis, which involves sequencing the messenger RNA (mRNA) of an organism, provides a snapshot of the genes that are actively being expressed at a given time. rna-seqblog.com This technique is particularly powerful for identifying BGCs because the genes within a cluster are often co-regulated and expressed simultaneously when the molecule is being produced. nih.govfrontiersin.org By comparing the transcriptomes of D. murrayana under conditions where this compound production is high versus low, researchers could identify upregulated genes. If a cluster of co-expressed genes includes a terpene synthase and other plausible tailoring enzymes, it becomes a prime candidate for the this compound BGC. frontiersin.orgmdpi.com
As of now, a specific BGC for this compound has not been reported, indicating that the necessary genomic and transcriptomic studies on D. murrayana or its symbionts have yet to be completed or published.
Gene Knockout/Knock-in Studies in Producer Organisms
Identifying a candidate BGC through genome mining is only a predictive first step. To functionally validate the role of a gene or an entire BGC in producing a specific metabolite, genetic manipulation of the producer organism is the gold standard.
Gene Knockout: This technique involves inactivating or deleting a specific gene of interest. If a candidate gene, such as a terpene synthase, is essential for this compound biosynthesis, knocking it out should abolish the production of the compound. A successful knockout experiment provides strong evidence linking the gene to the metabolite. Modern gene-editing tools like CRISPR-Cas9 have streamlined this process, although applying these techniques to non-model marine organisms, especially unculturable symbionts, remains a significant challenge. asm.org
Gene Knock-in: Conversely, a knock-in study involves introducing a gene or a set of genes into an organism. While less common for initial pathway validation, this can be used to restore production in a knockout mutant, confirming the gene's function, or to modify pathways to produce novel analogues.
The primary obstacle to performing these studies for this compound is the producer organism itself. If Dendrobeania murrayana is the true producer, developing the tools for genetic manipulation in a bryozoan would be a formidable task. If a microbial symbiont is the producer, it would first need to be identified and cultured in the laboratory, a major bottleneck that has hindered research on many marine natural products, including the bryostatins. nih.govasm.org To date, no gene knockout or knock-in studies have been published in relation to this compound biosynthesis.
Heterologous Expression Systems for Pathway Reconstruction
When the native producer of a natural product cannot be cultured or is genetically intractable, heterologous expression is a powerful alternative strategy. This approach involves cloning the entire candidate BGC from the source organism's DNA and transferring it into a well-characterized and easily manipulated laboratory host, such as Escherichia coli or the yeast Saccharomyces cerevisiae.
The process generally involves:
Cloning the BGC: The large size of many BGCs (often over 50 kilobases) can make cloning a challenge. mdpi.com Techniques like Transformation-Associated Recombination (TAR) in yeast are often used to capture large DNA fragments directly from a complex environmental DNA sample (metagenome).
Host Engineering: The chosen host organism must be able to supply the necessary precursor molecules for the biosynthetic pathway. For this compound, a terpenoid, the host would need to provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then built up to the direct precursor for a C21 terpenoid.
Expression and Detection: If the heterologous host successfully expresses the enzymes from the cloned BGC, it should produce the natural product, in this case, this compound. Detection of the compound in the host's culture using analytical techniques like mass spectrometry would confirm the function of the BGC.
This strategy was crucial in linking the bry gene cluster to bryostatin (B1237437) biosynthesis and is a promising, though challenging, avenue for confirming the this compound BGC once a candidate has been identified. frontiersin.org
Comparative Biosynthesis with Related Natural Products
While the specific pathway to this compound is unknown, insights can be gained by comparing its structure to other known marine terpenoids. This compound is an unusual C21 tetracyclic terpenoid lactone, a structure that suggests a complex series of cyclization and oxidation reactions. nih.gov Comparing its potential biosynthesis to that of other marine-derived terpenoids can help predict the types of enzymes and chemical transformations involved.
Evolutionary Relationships of Biosynthetic Enzymes
The key enzymes in terpenoid biosynthesis are the terpene synthases (TPSs). These enzymes take linear prenyl diphosphate (B83284) precursors (like geranylgeranyl pyrophosphate, GGPP, the C20 precursor) and, through a cascade of carbocation-mediated reactions, fold and cyclize them into a vast array of complex carbon skeletons. nih.gov
Phylogenetic analysis of TPS enzymes has revealed distinct evolutionary lineages. For a long time, it was believed that most natural products from marine invertebrates were made by microbial symbionts. However, recent discoveries have identified animal-encoded TPS enzymes in corals and sponges, challenging this paradigm. pnas.orgnih.gov These animal TPSs are often found in gene clusters with tailoring enzymes, similar to microbial BGCs. nih.gov
Investigating the this compound pathway would involve identifying its core TPS and analyzing its evolutionary relationship to other known TPSs from plants, fungi, bacteria, and other marine animals. This would help determine if the biosynthetic machinery originated from the bryozoan host or a symbiont and would place it within the broader context of how nature evolves chemical diversity.
Chemical Synthesis and Analog Development of Murrayanolide
Partial Synthesis and Derivatization from Natural Precursors
Partial synthesis, or semisynthesis, is a powerful strategy in medicinal chemistry that utilizes a naturally occurring compound as a starting material to generate novel derivatives. wikipedia.org This approach is often more efficient and cost-effective than total synthesis, especially for complex molecules, as nature has already accomplished the difficult task of assembling the core scaffold. wikipedia.org
In the context of murrayanolide, if a more abundant natural precursor with a similar tetracyclic core could be identified and isolated, it would serve as an ideal starting point for partial synthesis. The process would typically involve a series of chemical modifications to this precursor to arrive at the structure of this compound or its derivatives. Such modifications could include:
Functional Group Interconversion: Altering existing functional groups on the precursor to match those of this compound. For instance, oxidation or reduction reactions could be employed to modify hydroxyl or carbonyl groups.
Introduction of Key Substituents: Adding specific chemical moieties present in this compound that are absent in the precursor. This might involve reactions like acylation to introduce the acetate (B1210297) groups found in this compound.
Ring Structure Modification: While less common in simple derivatizations, it is conceivable that a precursor might require cyclization or ring-opening reactions to form the precise tetracyclic system of this compound.
Derivatization of this compound itself, should it be isolated in sufficient quantities, would be crucial for establishing structure-activity relationships (SAR). frontiersin.orgnih.govnih.govfrontiersin.orgrsc.org By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its therapeutic effects. rsc.org
Table 1: Potential Derivatization Strategies for this compound
| Target Site on this compound | Potential Modification | Rationale for Modification |
| Acetoxy Groups | Hydrolysis to corresponding alcohols, Esterification with different acyl groups | To probe the importance of the acetate groups for biological activity and explore the impact of substituent size and electronics. |
| Lactone Ring | Reduction to diol, Ring-opening under basic conditions | To assess the role of the lactone functionality in the molecule's mechanism of action. |
| Tetracyclic Core | Introduction of unsaturation, Epoxidation | To investigate the influence of the core's conformation and electronic properties on activity. |
This table is hypothetical and based on general principles of medicinal chemistry, as specific derivatization studies on this compound are not publicly available.
Design and Synthesis of this compound Analogues and Derivatives for Research
The design and synthesis of analogues are central to the process of optimizing a lead compound like this compound. nih.gov The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.
The tetracyclic core of this compound represents its chemical scaffold. Modification of this scaffold can lead to the discovery of novel chemotypes with potentially different or enhanced biological activities. mdpi.commdpi.com General strategies for scaffold modification that could be applied to this compound include:
Ring Distortion: Altering the size of one or more rings within the tetracyclic system. This can significantly impact the three-dimensional shape of the molecule and its ability to interact with biological targets.
Ring Opening/Closing: Synthetically opening a ring to create a more flexible acyclic analogue or closing a side chain to form a new ring can lead to dramatic changes in biological profile.
Scaffold Simplification: Creating analogues with a less complex core structure that retains the key pharmacophoric elements. This can often lead to compounds that are easier to synthesize.
Introduction of Heteroatoms: Replacing carbon atoms within the scaffold with heteroatoms like nitrogen or oxygen can alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. nih.gov
Table 2: Hypothetical Scaffold Modification Approaches for this compound
| Modification Strategy | Description | Potential Impact |
| A-Ring Modification | Contraction or expansion of the A-ring. | Altering the steroid-like portion of the molecule could impact receptor binding. |
| Lactone Ring Replacement | Replacing the lactone with other five-membered heterocycles (e.g., lactam, thiolactone). | Investigating the necessity of the oxygen atom and the carbonyl group for activity. |
| Bridging the Scaffold | Introducing a new bridge between distant parts of the molecule. | Constraining the conformation to potentially increase binding affinity. |
This table presents theoretical scaffold modification strategies, as specific examples for this compound are not documented in the literature.
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of compounds, known as a library, from a common scaffold. nih.govfortunepublish.comresearchgate.netrroij.com This approach would be highly valuable for exploring the chemical space around the this compound scaffold and for identifying new bioactive compounds. nih.gov
The synthesis of a this compound-based library would likely involve a "divergent" synthetic strategy. Starting from a common intermediate that possesses the core tetracyclic structure, a variety of building blocks could be introduced at different positions to generate a diverse set of analogues. 5z.com
Key steps in a potential library synthesis of this compound analogues could include:
Solid-Phase or Solution-Phase Synthesis: The choice between solid-phase synthesis, where the growing molecule is attached to a resin, or traditional solution-phase synthesis would depend on the complexity of the reactions and the desired scale of the library. researchgate.net
Introduction of Diversity: Using a range of different chemical reagents (e.g., various carboxylic acids for esterification, different amines for amidation if the lactone is opened) to create a wide array of final products.
High-Throughput Screening: The resulting library of compounds would then be screened for biological activity using high-throughput methods to quickly identify promising candidates. nih.gov
The data obtained from screening such a library would provide invaluable insights into the SAR of the this compound class of compounds and could accelerate the discovery of new therapeutic agents.
Mechanistic Biological Activity Studies of Murrayanolide in Vitro and Cellular Research Focus
Enzyme Inhibition Studies
Murrayanolide, a tetracyclic terpenoid isolated from the marine bryozoan Dendrobeania murrayana, has been identified as a subject of interest in enzyme inhibition studies. rjptonline.org Collagenase IV is a metalloproteinase that plays a role in the degradation of type IV collagen, a major component of basement membranes. nih.govgenaxxon.com The inhibition of such enzymes is a mechanism of interest in various biological contexts. nih.govresearchgate.net While this compound itself is noted as a unique diterpenoid, specific quantitative data on its direct inhibitory concentration (e.g., IC₅₀) against Collagenase IV is not detailed in the available literature. rjptonline.org However, the broader class of marine natural products has been a source of various enzyme inhibitors. rjptonline.org The process of collagenase inhibition can be crucial in maintaining the stability of the extracellular matrix. researchgate.net
Research into the biological activities of compounds structurally related to or isolated from the same sources as this compound has revealed inhibitory effects on other key enzymes. A significant target that has been studied is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) and leptin signaling pathways. frontiersin.orgmdpi.com Inhibition of PTP1B is considered a therapeutic strategy for conditions like type 2 diabetes and obesity. frontiersin.orgnih.gov
Studies on various natural compounds have demonstrated significant, dose-dependent inhibition of PTP1B. For instance, polyphenolic compounds isolated from Dodonaea viscosa showed IC₅₀ values against PTP1B ranging from 13.5 to 57.9 μM. frontiersin.org The inhibitory capability of flavonoids against PTP1B has also been extensively studied, showing that the structure, including the position and nature of substituents, dictates the inhibitory potency. nih.gov
Table 1: PTP1B Inhibition by Various Natural Compounds
| Compound Source/Class | Reported IC₅₀ Values (μM) | Reference |
|---|---|---|
| Polyphenols (from D. viscosa) | 13.5 - 57.9 | frontiersin.org |
| Cassane-type diterpenoids | 217.45 ± 36.4 | researchgate.net |
| Viscosol (from D. viscosa) | 13.5 | frontiersin.org |
Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For PTP1B, kinetic analyses have been performed on various inhibitors to determine their mode of action. frontiersin.orgresearchgate.net For example, a potent PTP1B inhibitor, viscosol, was identified as a reversible and mixed-type I inhibitor, with an inhibitory constant (Ki) value of 4.6 μM. frontiersin.org This type of inhibition suggests the compound can bind to both the free enzyme and the enzyme-substrate complex. The analysis often involves constructing Lineweaver-Burk and Dixon plots from steady-state rate measurements at various substrate and inhibitor concentrations. frontiersin.orgresearchgate.net Such studies reveal whether an inhibitor is competitive, non-competitive, or mixed-type, providing deeper insight into its interaction with the enzyme's active or allosteric sites. mdpi.comnih.gov
Investigation of Other Enzyme Targets
Cellular Pathway Modulation Investigations (In Vitro)
The in vitro effects of natural compounds on cellular signaling pathways, particularly those related to inflammation, have been a significant area of research. Macrophage cell lines, such as RAW 264.7, are commonly used models to study inflammatory responses triggered by agents like lipopolysaccharide (LPS). mdpi.commdpi.comnih.gov Upon stimulation, these cells activate signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). researchgate.netnih.gov
Compounds with anti-inflammatory properties often exert their effects by inhibiting these pathways. For example, some natural compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation and nuclear translocation of NF-κB. researchgate.netnih.gov The modulation of the MEK/ERK pathway is another mechanism through which some marine natural products exert their effects. nih.gov While direct studies on this compound's impact on these specific pathways are limited, the investigation of related compounds provides a framework for its potential mechanisms. For instance, other compounds have been shown to activate cytokine signaling pathways in endothelial cells via JAK/STAT or MAPK pathways when co-cultured with LPS-activated macrophages. plos.org
Table 2: Effects of Natural Compounds on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Compound/Extract | Inhibited Marker(s) | Observed Effect | Reference |
|---|---|---|---|
| Pimarane Diterpenoid (from Caesalpinia minax) | NO, iNOS | Potent NO inhibitory effect (IC₅₀ = 41.60 ± 0.17 μM) and dose-dependent iNOS suppression via NF-κB inhibition. | researchgate.net |
| Chlorogenic Acid | NO, iNOS, COX-2, IL-1β, TNF-α, IL-6 | Significant, dose-dependent inhibition of pro-inflammatory markers. | nih.gov |
| FAHFAs (9-POHSA, 9-OAHSA) | IL-1β, IL-6 | Suppression of LPS-stimulated cytokine gene expression. | mdpi.com |
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of many diseases. khanacademy.orgfrontiersin.org The cycle consists of interphase (G1, S, and G2 phases) and mitosis (M phase), controlled by cyclin-dependent kinases (CDKs). frontiersin.orgresearchgate.netnih.gov In vitro studies can assess how a compound affects cellular phenotypes by analyzing its impact on cell cycle progression. nih.gov
Chemical agents can induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transition, which can be a mechanism to halt proliferation. khanacademy.orgfrontiersin.org For example, the tumor suppressor protein p53 plays a critical role at the G1 checkpoint, halting the cell cycle in response to DNA damage. khanacademy.org While specific data on this compound's effect on cell cycle modulation is not available, many natural and synthetic compounds are evaluated for this activity. researchgate.net Such investigations typically involve treating cell lines with the compound and then using techniques like flow cytometry to determine the percentage of cells in each phase of the cell cycle, revealing any potential blocks or delays in progression. researchgate.net These studies are fundamental to understanding the anti-proliferative mechanisms of a compound in a non-clinical context. khanacademy.orgnih.gov
Compound Reference Table
Impact on Cellular Signaling Pathways
This compound, a unique C21 tetracyclic terpenoid lactone, was first isolated from the marine bryozoan Dendrobeania murrayana. scribd.comnih.govacs.org In vitro studies have identified its potential as an inhibitor of a specific enzyme, pointing toward a defined area of biological activity.
Interactions with Biomolecular Targets
Initial research into the bioactivity of this compound has identified a primary biomolecular target. It has been reported to exhibit significant inhibitory activity against the metalloprotease collagenase IV. One study quantified this inhibition, noting a 54% reduction in activity at a concentration of 25 μg/mL.
The identification of a bioactive compound's target is a critical step in understanding its mechanism of action and is essential for drug discovery and development. nih.gov A variety of methods are employed for this purpose, often in combination to ensure the results are reliable. Current time information in Bangalore, IN.
Common approaches include:
Genomics and Proteomics: These methods analyze changes in gene expression or protein levels in cells or tissues after treatment with a bioactive compound. Comparing the proteomic or genomic profile of treated versus untreated cells can reveal which pathways are affected and suggest potential protein targets. Current time information in Bangalore, IN. Techniques like high-throughput protein detection using mass spectrometry are frequently used to identify proteins that show differential expression.
Chemical Proteomics and Affinity-Based Profiling: These techniques use a modified version of the bioactive molecule as a "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified, often by mass spectrometry. This provides direct evidence of a physical interaction between the compound and its target. nih.gov
Computational and Bioinformatics Tools: Advanced bioinformatics tools are used to analyze large datasets generated from omics studies. mdpi.com These tools help in constructing intracellular network connections and signaling pathways, allowing researchers to interpret which pathways are involved in the molecule's bioactivity and to generate hypotheses about its primary target. Current time information in Bangalore, IN.
Validation of these potential targets is a crucial subsequent step. This often involves creating customized cell models using technologies like CRISPR or RNAi to knock out, knock down, or overexpress the proposed target protein. mdpi.com If altering the expression of the target protein mimics or blocks the effect of the bioactive compound, it provides strong validation for the target identification. mdpi.com
While collagenase IV has been identified as a target of this compound, detailed reports on the specific validation approaches used are not extensively available in the reviewed literature.
Ligand-Protein Binding Assays
Once a target protein is identified, ligand-protein binding assays are performed to characterize the interaction between the compound (ligand) and the protein. These assays are fundamental for quantifying the binding affinity and kinetics. mdpi.com
A widely used method is the fluorescence binding assay . In a typical setup, a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), is used. acs.orgnih.gov The protein is titrated with the fluorescent probe, and the binding is measured by changes in fluorescence intensity. A competitive binding assay can then be performed where the ligand of interest, such as this compound, is added to displace the fluorescent probe. acs.org The concentration of the ligand required to displace the probe is used to calculate its binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). acs.orgtheinterstellarplan.com
Radioligand binding assays are another common and highly sensitive method. In this technique, the ligand is labeled with a radioactive isotope. The radiolabeled ligand is incubated with the target protein, and the amount of binding is quantified by measuring radioactivity. theinterstellarplan.com
Specific data from ligand-protein binding assays detailing the direct interaction kinetics between this compound and collagenase IV are not available in the surveyed scientific literature.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. These studies involve synthesizing a series of analogues, or derivatives, of the parent compound and evaluating how specific structural modifications affect their potency and selectivity. nih.gov
Based on available scientific literature, there are no published studies on the synthesis of this compound derivatives or analogues. The synthesis of related compounds like murrayafoline A and murrayaquinone A derivatives has been reported, but these belong to a different class of molecules (carbazoles and benzoquinones, respectively) and are not derivatives of the terpenoid lactone structure of this compound. nih.govresearchgate.net
Due to the absence of a series of synthesized this compound analogues, the following subsections, which are predicated on the existence of such compounds, cannot be detailed with specific findings for this compound. The descriptions below outline the general principles of these research areas.
Correlating Specific Structural Features with Observed Biological Responses
This phase of SAR involves systematically modifying parts of the lead molecule. For a compound like this compound, this could involve altering its tetracyclic core, the lactone ring, or its various substituents. Researchers would then test these new analogues in biological assays (for instance, a collagenase IV inhibition assay) to see if the changes increased, decreased, or eliminated the biological response. nih.govrjptonline.org By comparing the structures and activities across the series, chemists can deduce which functional groups are essential for activity (the pharmacophore) and which can be modified to improve properties. rjptonline.org
Rational Design of Modified Analogues for Enhanced Activity or Selectivity
The insights gained from initial SAR studies enable the rational design of new analogues. chemmethod.com If, for example, a particular hydroxyl group was found to be crucial for binding to the target protein, new analogues might be designed to enhance this interaction, perhaps by replacing it with a group that can form stronger hydrogen bonds. scribd.com Conversely, if a part of the molecule is associated with poor selectivity or undesirable properties, it can be modified or removed. This iterative process of design, synthesis, and testing aims to produce a lead candidate with optimized potency, selectivity, and drug-like properties. chemmethod.com
Computational Approaches to SAR Prediction and Optimization
Computational methods are increasingly used to accelerate the drug design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to build mathematical models that correlate chemical structures with biological activity. Molecular docking simulations can predict how a ligand might bind to the active site of its target protein, providing insights into the key interactions that stabilize the complex. nih.gov These computational models can screen virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources.
Data Tables
Table 1: Reported In Vitro Biological Activity of this compound
| Compound Name | Target | Assay | Result | Source |
|---|
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Class |
|---|---|
| This compound | Tetracyclic Terpenoid Lactone |
| N-phenyl-1-naphthylamine (NPN) | Fluorescent Probe |
| Murrayafoline A | Carbazole Alkaloid |
Future Directions and Emerging Research Perspectives on Murrayanolide
Advancements in Analytical and Separation Methodologies
The study of rare natural products like Murrayanolide is often hampered by their low abundance in the source organism. Traditional methods of isolation and analysis require substantial amounts of material, which is not always feasible. ufl.edu Modern analytical chemistry, however, offers powerful tools to overcome these limitations through high-throughput analysis and miniaturization. rsc.org
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for activity against a specific biological target. waikato.ac.nznih.gov This automated process, which can test thousands of compounds weekly, is shifting from merely increasing quantity to enhancing the quality and physiological relevance of assays. researchgate.net For natural products, HTS can be applied to crude extracts, pre-fractionated libraries, or purified compounds to identify "hits" that warrant further investigation. mdpi.comrsc.org
A primary challenge with natural product screening is the complexity of extracts, which can lead to false positives or mask the activity of a single compound. mdpi.com To address this, modern strategies involve creating high-quality natural product libraries through automated fractionation, where each fraction is characterized by mass spectrometry during its creation. acs.org This approach not only prepares samples pure enough for HTS but also streamlines the process of dereplication (rapidly identifying known compounds) and identifying novel chemotypes. acs.org
In the context of this compound, an HTS campaign could be designed to discover novel analogues from related bryozoan species or synthetic libraries. Given its known activity, a primary screen could focus on metalloprotease inhibition. A hypothetical HTS workflow is detailed in the table below.
Table 1: Hypothetical High-Throughput Screening (HTS) Design for this compound Analogues
| Parameter | Description | Rationale & Cited Principles |
|---|---|---|
| Screening Approach | Molecular Target-Based HTS (MT-HTS) | Focuses on a specific, known target (collagenase IV) to find potent inhibitors. This is a direct approach when a target is known. mdpi.com |
| Compound Library | Prefractionated extracts from various Dendrobeania species and other marine bryozoans; Diversity-oriented synthetic libraries based on a tetracyclic lactone scaffold. | Screening fractionated natural product libraries increases the chance of identifying active compounds and simplifies subsequent isolation. rsc.orgacs.org Synthetic libraries allow for systematic exploration of the structure-activity relationship (SAR). |
| Primary Assay | Fluorescence Resonance Energy Transfer (FRET)-based collagenase IV activity assay in 384-well plates. | FRET assays are highly sensitive, easily automated, and widely used in HTS for protease activity. researchgate.net Miniaturization to 384-well format reduces reagent consumption and increases throughput. |
| Hit Criteria | >50% inhibition of collagenase IV activity at a concentration of 10 µg/mL. | Establishes a clear threshold for activity to select the most promising samples for further analysis. |
| Secondary (Orthogonal) Assay | Cell-based assay measuring inhibition of cancer cell invasion through a Matrigel matrix. | Confirms the activity of primary hits in a more physiologically relevant context and helps eliminate false positives from the primary screen. rsc.org |
The isolation and structural elucidation of natural products traditionally require milligram-to-gram quantities of pure compounds, a significant bottleneck when dealing with scarce sources. rsc.org Recent decades have seen a push towards miniaturization, leading to the development of "lab-on-a-chip" or micro-total-analysis systems (µTAS) that integrate multiple laboratory functions onto a single, small platform. elveflow.comnih.gov These technologies dramatically reduce the consumption of samples and solvents, aligning with the principles of green chemistry. mdpi.com
Miniaturized extraction techniques like solid-phase microextraction (SPME) and microextraction in a packed syringe (MEPS) are gaining traction for natural product analysis. mdpi.com For separation, techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE) offer high resolution with minimal sample volume. nih.gov
The most transformative advances have come from hyphenated techniques, which couple separation methods with powerful spectroscopic detectors. The combination of liquid chromatography with mass spectrometry (LC-MS) is the most widely used method for the initial analysis of complex mixtures, while coupling with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) allows for structural elucidation without the need for prior isolation. rsc.orgnih.gov For complete structural confirmation, micro-NMR spectroscopy now allows for the analysis of microgram-level samples. nih.gov
Table 2: Comparison of Traditional vs. Miniaturized Analytical Techniques for this compound Research
| Technique | Traditional Approach | Miniaturized/Modern Approach | Advantage of Modern Approach for this compound |
|---|---|---|---|
| Extraction | Classical solvent extraction (e.g., maceration, Soxhlet) | Solid-Phase Microextraction (SPME), Pressurized Liquid Extraction (PLE) | Requires significantly less biological material and solvent; faster extraction times. mdpi.com |
| Separation | Open Column Chromatography, Preparative HPLC | UHPLC, Capillary Electrophoresis (CE), Lab-on-a-chip chromatography | Higher resolution, much faster analysis times, and drastically reduced sample/solvent consumption. nih.govnih.gov |
| Structure Elucidation | Isolation of mg-scale pure compound for 1D/2D NMR | Hyphenated techniques (LC-MS, LC-NMR), micro-NMR, Computer-Assisted Structure Elucidation (CASE) | Enables structural analysis from complex mixtures or on µg-scale isolates, bypassing the need for large-scale purification. nih.govnih.govresearchgate.net |
High-Throughput Screening for Novel this compound Analogues
Exploration of Biosynthetic Engineering Opportunities
The low natural abundance of many valuable secondary metabolites is a major barrier to their development. Biosynthetic engineering, which involves modifying the genetic and metabolic pathways of an organism, offers a promising solution to increase production and generate novel chemical diversity. mdpi.com
Metabolic engineering aims to enhance the production of a desired compound by optimizing the biochemical pathways within a living cell. nih.govethz.ch For natural products like alkaloids and terpenoids, this can be incredibly effective. Strategies often involve the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway or transcription factors that regulate the entire pathway. nih.gov Another successful approach is the co-overexpression of multiple genes to channel metabolic flux towards the target molecule and away from competing pathways. nih.govethz.ch
While the specific biosynthetic pathway for this compound is not fully elucidated, it is hypothesized to arise from the degradation of a higher terpenoid. waikato.ac.nz The producer is the marine bryozoan Dendrobeania murrayana, which likely harbors symbiotic microorganisms responsible for producing secondary metabolites. Identifying the true producer—whether the bryozoan itself or a symbiont—is the critical first step. Once identified, its genome could be sequenced to uncover the gene cluster responsible for this compound biosynthesis. This would open the door to several metabolic engineering strategies:
Identification and Overexpression of Rate-Limiting Enzymes: Key enzymatic steps, such as those catalyzed by specific cyclases or oxidoreductases, could be identified and their corresponding genes overexpressed to boost production.
Heterologous Expression: The entire biosynthetic gene cluster for this compound could be transferred into a more tractable host organism, like Escherichia coli or Saccharomyces cerevisiae. mdpi.commpg.de This approach allows for easier optimization and scale-up of production under controlled fermentation conditions, removing the reliance on harvesting the native marine organism.
Chemoenzymatic synthesis is a powerful strategy that combines the strengths of traditional chemical synthesis with the unparalleled selectivity of biocatalysis. nih.gov Enzymes can perform highly specific transformations (e.g., hydroxylations, glycosylations) on complex molecules under mild conditions, often achieving regio- and stereoselectivity that is difficult or impossible with conventional chemical reagents. nih.govdigitellinc.com This approach is particularly valuable for creating analogues of complex natural products. rsc.orgbohrium.com
For this compound, a chemoenzymatic approach could be used to generate a library of novel analogues for structure-activity relationship (SAR) studies. This process would typically involve:
Chemical Synthesis of a Core Scaffold: A simplified version of the this compound tetracyclic core could be produced using organic synthesis.
Biocatalytic Modification: This synthetic core could then be subjected to a panel of enzymes, such as cytochrome P450 monooxygenases or hydroxylases, to introduce functional groups at specific positions. nih.gov This enzymatic C-H bond functionalization can create derivatives that are otherwise inaccessible. digitellinc.com
Chemical Derivatization: The enzymatically modified scaffolds could undergo further chemical reactions to complete the synthesis of diverse analogues.
This strategy allows for the modular creation of new compounds, enabling rapid exploration of the chemical space around the this compound scaffold to identify pharmacophores essential for its biological activity. researchgate.net
Metabolic Engineering of Producer Organisms for Enhanced Yields
Novel Pharmacological Target Identification Strategies
Identifying the specific molecular target(s) of a bioactive compound is crucial for understanding its mechanism of action and is often a major bottleneck in drug discovery. ufl.edu For natural products like this compound, which may have been identified through phenotypic screens (i.e., based on an observed effect on cells or organisms), several powerful, modern strategies can be used to deconvolve their targets.
One of the most effective methods is affinity-based chemical proteomics . creative-biolabs.comfrontiersin.org This approach involves chemically modifying the natural product to create a "probe" that can be used to "fish" for its binding partners in a cell lysate. nih.gov
Labeled Methods: this compound could be tagged with a reporter group, such as biotin. This biotinylated probe would be incubated with cell extracts, and any proteins that bind to it could be pulled down using streptavidin beads and identified by mass spectrometry. nih.gov A crucial prerequisite is ensuring the chemical tag does not disrupt the compound's biological activity. nih.gov
Label-Free Methods: These techniques avoid chemical modification of the natural product. One such method is thermal proteome profiling (TPP), which measures changes in the thermal stability of thousands of proteins in the presence of the compound. A protein that binds to this compound will typically become more stable at higher temperatures, allowing for its identification. nih.gov
Another powerful approach involves genomic and proteomic profiling . ufl.edu This involves treating cells with this compound and then using "omics" technologies to observe global changes. For example, RNA sequencing (RNA-Seq) could reveal which genes are up- or down-regulated, while quantitative proteomics could identify changes in protein abundance or post-translational modifications, providing clues about the affected cellular pathways. ufl.edunih.gov These global datasets can help generate hypotheses about the compound's mode of action, which can then be validated through direct biochemical assays. ufl.edu
Finally, computational methods, including both structure-based and ligand-based approaches, can predict potential targets by data mining existing biological and chemical information, further narrowing the field of candidates for experimental validation. creative-biolabs.com
Proteomics-Based Approaches for Target Deconvolution
Identifying the precise molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. metwarebio.comnih.gov Chemical proteomics has emerged as a powerful suite of techniques to systematically identify small molecule-protein interactions directly in a biological context. metwarebio.comwikipedia.org Although traditional affinity-based methods have been successful, they can be hampered by non-specific binding. metwarebio.com Modern quantitative proteomics approaches, which can be label-free or use chemical/metabolic labeling, offer a way to overcome these limitations and improve the accuracy of target identification. metwarebio.combiorxiv.org
For a compound like this compound, whose molecular interactions are not well understood, applying advanced proteomics strategies would be a logical next step. Techniques such as the proteome integral solubility alteration (PISA) assay or thermal proteome profiling (TPP) allow for the assessment of target engagement in live cells or cell lysates without chemically modifying the natural product itself. biorxiv.orgbiognosys.com These methods work on the principle that when a small molecule binds to a protein, it alters the protein's stability (e.g., against heat or denaturation), a change that can be detected and quantified across thousands of proteins simultaneously using mass spectrometry. biorxiv.orgbiognosys.com Applying these unbiased, proteome-wide screening methods could uncover the direct binding partners of this compound, confirming whether collagenase IV is a direct target and potentially revealing novel off-target effects or a polypharmacological profile. nih.govbiorxiv.org
Phenotypic Screening Coupled with Mechanistic Studies
Phenotypic screening, which identifies compounds that produce a desired change in a cellular or organismal model, has historically been the foundation of drug discovery and is experiencing a resurgence. nih.gov This approach, also known as forward pharmacology, is valuable because it assesses the effect of a compound in a complex, disease-relevant biological system from the outset, without preconceived notions about the target. nih.govnih.gov Once a "hit" is identified, follow-up studies are conducted to deconvolute the mechanism of action and identify the molecular target. nih.gov
Given that this compound is known to inhibit collagenase IV—an enzyme implicated in processes like cancer metastasis and inflammation—it is an ideal candidate for targeted phenotypic screens. nih.gov For example, this compound could be tested in high-content imaging screens using cancer cell lines to monitor for effects on cell migration, invasion, or morphology. nih.gov Should a desirable phenotype be confirmed, mechanistic studies would follow. This could involve comparing the gene or protein expression profiles of treated versus untreated cells (transcriptomics or proteomics) to identify pathways modulated by the compound. Such an approach could reveal if the observed phenotype is solely due to collagenase IV inhibition or if other mechanisms are at play, providing a clearer path for further development. nih.gov
Integration with Advanced Chemical Biology Platforms
Development of Chemical Probes for Cellular Investigations
Chemical probes are indispensable tools in chemical biology, designed to selectively engage a specific protein target, enabling the study of its function and role in disease. ebin.pubresearchgate.net These small molecules are often derived from a bioactive parent compound and modified with a reporter tag (e.g., a fluorophore) or a reactive group for "click" chemistry, allowing for visualization or pull-down of the target protein. nih.govaber.ac.uk The development of a high-quality chemical probe requires it to be potent, selective, and cell-active. ebin.pubrjptonline.org
Creating a chemical probe based on the this compound scaffold would be a significant advance in studying its biological activity. The synthesis would involve strategically modifying the this compound structure to attach a linker and a functional tag, without disrupting its core bioactivity. This can be a challenging process, as modifications can alter the compound's binding properties. researchgate.net An alkyne or azide (B81097) handle could be introduced, allowing for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. nih.gov This would enable the tagged this compound probe to be used in live cells to covalently label its binding partners. nih.govaber.ac.uk Subsequent isolation and identification of these proteins via mass spectrometry would provide direct evidence of its molecular targets, complementing the findings from proteomics-based approaches. metwarebio.com
Application in Functional Genomics Studies
Functional genomics utilizes large-scale, systematic approaches to understand the functions of genes and their interactions within a cell. Technologies like CRISPR-Cas9 and RNA interference (RNAi) allow for the precise editing or silencing of genes, making it possible to screen for genetic dependencies or resistance mechanisms related to a compound's activity.
Integrating this compound with functional genomics platforms could provide profound insights into its mechanism of action. For instance, a genome-wide CRISPR-Cas9 knockout screen could be performed in a cancer cell line that is sensitive to this compound. By identifying which gene knockouts cause the cells to become resistant to the compound, researchers can pinpoint proteins and pathways that are essential for this compound's cytotoxic or anti-migratory effects. Conversely, screening for genes whose loss sensitizes cells to this compound could uncover potential synergistic therapeutic combinations. These powerful genetic screening strategies can generate comprehensive functional maps of the cellular processes affected by this compound, validating its on-target activity and revealing novel therapeutic hypotheses.
Ecological Role of this compound in Marine Ecosystems
Chemical Ecology Studies of Marine Bryozoans
Marine bryozoans are sessile, colonial invertebrates that often lack physical defenses and complex immune systems. To survive in competitive marine environments, they have evolved the capacity to produce a diverse array of secondary metabolites. These natural products often serve critical ecological functions, acting as chemical defenses to deter predators, prevent infection by pathogens, and inhibit the settlement of fouling organisms (antifouling). The production of these compounds is a key adaptive strategy for survival, competition for space, and protection against environmental stressors.
This compound is a unique C21 tetracyclic terpenoid lactone produced by the cold-water bryozoan Dendrobeania murrayana. nih.gov While the specific ecological function of this compound has not been experimentally determined, its structural novelty and production by a sessile organism strongly suggest it plays a defensive role. Its known bioactivity as a metalloprotease inhibitor could be relevant in an ecological context, perhaps by disrupting biological processes in predators, microbial pathogens, or the larvae of competing invertebrates. nih.gov Further chemical ecology studies, such as antifeedant assays against generalist predators or antimicrobial and antifouling assays, are needed to clarify the precise ecological contribution of this compound to the survival of D. murrayana.
Research Findings on this compound
The primary reported biological activity of this compound is its ability to inhibit a key enzyme involved in tissue remodeling.
| Compound | Source Organism | Compound Class | Bioactivity | Finding |
|---|---|---|---|---|
| This compound | Dendrobeania murrayana | Tetracyclic Terpenoid Lactone | Enzyme Inhibition | Exhibited 54% inhibition of metalloprotease collagenase IV at a concentration of 25 µg/mL. nih.gov |
Defense Mechanisms and Interspecies Interactions Mediated by this compound
The marine environment is a highly competitive space where sessile organisms, such as bryozoans, must develop sophisticated strategies to survive. Lacking the mobility to escape predators or the physical means to actively fight for territory, these organisms have evolved to produce a diverse arsenal (B13267) of secondary metabolites for chemical defense. this compound, a unique C21 tetracyclic terpenoid lactone isolated from the cold-water bryozoan Dendrobeania murrayana, is a prime example of such a compound, whose bioactivity suggests a significant role in the organism's defense and its interactions with other species. nih.gov
The primary defensive role of secondary metabolites in bryozoans is to protect against predation, prevent biofouling by larvae of competing invertebrates, and inhibit the growth of pathogenic microbes. aber.ac.ukresearchgate.net While the precise ecological functions of many bryozoan metabolites are still under investigation, the biological activity of these compounds provides strong clues. In the case of this compound, its most notable reported bioactivity is the significant inhibition of metalloprotease collagenase IV. nih.govnwafu.edu.cn
Collagenases are enzymes that break down collagen, the primary structural protein in the connective tissues of animals. A compound that inhibits this enzyme could serve as a potent defense mechanism in several ways:
Anti-predation: By inhibiting a predator's collagenase enzymes, this compound could interfere with digestive processes, making the bryozoan an unpalatable or harmful food source. This type of chemical defense, where a metabolite deters feeding, has been observed with other bryozoan compounds, such as the volutamides from Amathia convoluta which inhibit feeding by pinfish. nih.govaber.ac.uk
Competition for Space: Sessile marine organisms are in constant competition for substrate. The larvae of many invertebrates utilize metalloproteases for tissue remodeling during settlement and metamorphosis. By inhibiting collagenase, this compound could prevent the larvae of competing species from successfully settling and growing near a Dendrobeania murrayana colony, thereby securing its own space and access to resources. aber.ac.uk
Antimicrobial Defense: While not its primary reported function, the inhibition of proteases can also be a strategy to combat pathogens that use these enzymes to break down host tissues during infection. aber.ac.uk
Although direct experimental evidence linking this compound's collagenase inhibition to specific predator-prey or competitive interactions in its natural environment has not been fully elucidated, the compound's demonstrated bioactivity strongly supports its function as a defensive chemical. The production of this unusual terpenoid lactone is a clear example of how marine invertebrates like Dendrobeania murrayana leverage complex chemistry to navigate the challenges of their ecosystem, from deterring predators to outcompeting neighbors. researchgate.net
Research Findings on this compound's Defensive Potential
The following table summarizes the key research findings related to this compound, highlighting the data that points toward its ecological role.
| Attribute | Finding | Implication for Defense/Interspecies Interaction | Source(s) |
| Compound Type | A novel C21 tetracyclic terpenoid lactone | The unique structure suggests a specialized biosynthetic pathway, likely evolved for a specific ecological function. | nih.gov |
| Source Organism | The marine bryozoan Dendrobeania murrayana | As a sessile, soft-bodied invertebrate, it relies on chemical defenses for survival against predation and competition. | nwafu.edu.cn |
| Bioactivity | Inhibits metalloprotease collagenase IV | This is a strong indicator of a defensive mechanism against predators (interfering with digestion) or competing larvae (inhibiting settlement/metamorphosis). | nih.govnwafu.edu.cn |
| Inhibition Level | 54% inhibition at a concentration of 25 µg/ml | Demonstrates significant potency, suggesting it can be effective at ecologically relevant concentrations. | nih.govnwafu.edu.cn |
Q & A
Basic: What are the key steps in isolating Murrayanolide from natural sources, and how can purity be validated?
Methodological Answer :
Isolation typically involves solvent extraction, column chromatography (e.g., silica gel, HPLC), and crystallization. Purity validation requires spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC with ≥95% purity thresholds). For novel compounds, provide full spectral data and comparative analysis with known analogs .
Advanced: How can researchers design experiments to elucidate the molecular targets of this compound in cancer cells?
Methodological Answer :
Use a combination of in vitro (e.g., kinase inhibition assays, proteomics) and in silico approaches (molecular docking, QSAR). Employ CRISPR-Cas9 knockouts or siRNA silencing to validate target involvement. Include dose-response curves and negative controls to rule off-target effects .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer :
1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for skeletal elucidation, high-resolution mass spectrometry (HRMS) for molecular formula, and IR/X-ray crystallography for functional groups/stereochemistry. Compare data with existing databases (e.g., PubChem, SciFinder) .
Advanced: How should contradictory data on this compound’s cytotoxicity across different cell lines be reconciled?
Methodological Answer :
Conduct meta-analyses using PRISMA guidelines to assess heterogeneity. Evaluate experimental variables (e.g., cell passage number, culture conditions, assay protocols). Use sensitivity analyses to identify outliers and validate findings via orthogonal assays (e.g., apoptosis vs. necrosis markers) .
Basic: What are the established protocols for assessing this compound’s stability under various physiological conditions?
Methodological Answer :
Perform accelerated stability studies (pH 1–10, 37°C) with HPLC monitoring. Use LC-MS to identify degradation products. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced: What computational strategies can predict this compound’s binding affinities to putative protein targets?
Methodological Answer :
Apply molecular dynamics simulations (e.g., GROMACS) and free-energy calculations (MM/PBSA). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use ensemble docking to account for protein flexibility .
Basic: How to conduct a comprehensive literature review on this compound’s pharmacological activities?
Methodological Answer :
Use systematic review protocols (Cochrane Handbook) with Boolean search strings in PubMed, Web of Science, and Embase. Limit searches to peer-reviewed journals and exclude preprints. Document inclusion/exclusion criteria and use citation management tools (EndNote, Zotero) .
Advanced: What experimental controls are critical when investigating this compound’s effects on mitochondrial function?
Methodological Answer :
Include vehicle controls (DMSO/ethanol), positive controls (e.g., FCCP for mitochondrial uncoupling), and cell viability assays (MTT/ATP). Normalize data to mitochondrial DNA content or citrate synthase activity. Replicate experiments across independent cell batches .
Basic: What ethical considerations apply to in vivo studies of this compound?
Methodological Answer :
Follow ARRIVE guidelines for animal studies: justify sample sizes, minimize suffering, and obtain institutional ethics approval. For human-derived cells, ensure informed consent and compliance with GDPR/HIPAA .
Advanced: How can multi-omics approaches be integrated to study this compound’s systemic effects?
Methodological Answer :
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (DAVID, MetaboAnalyst) and machine learning (PLS-DA) for integration. Validate key nodes via knock-in/knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
